Cpd 377;Isonicophen;Phenoxalid

Übersicht

Beschreibung

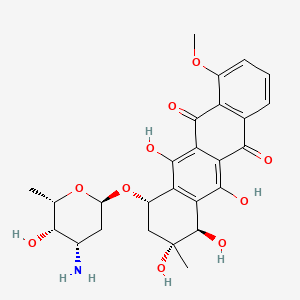

Aconiazide is a hydrazone derivative of isoniazid, used in the treatment and prophylaxis of tuberculosis.

Wissenschaftliche Forschungsanwendungen

Enzymatic Natural Halogenation : Chlorine isotopic signatures (δ(37)Cl) of organochlorine compounds, including products of chloroperoxidase (CPO) and flavin-dependent halogenases (FDH), are used to understand their sources and transformations in the environment. Phenolic products of CPO were found to be significantly depleted in (37)Cl, indicating different chlorination mechanisms employed by these enzymes, which has implications for studying organochlorines in nature (Aeppli et al., 2013).

Antimicrobial Effects Against Mycobacterium Tuberculosis : Isoniazid, an isonicotinic acid hydrazide, was found to catalyze the production of catechol from phenol in the presence of H2O2, indicating a potential mechanism for its antimicrobial action against Mycobacterium tuberculosis (Shoeb et al., 1985).

Oligodeoxynucleotide Sensing in Serum : LL-37, a cationic antimicrobial peptide, was shown to enhance the rapid and efficient sensing of CpG motifs in bacterial DNA by human B lymphocytes and plasmacytoid dendritic cells in serum. This research provides insights into rapid microbial DNA recognition and is relevant to studies of CpG/TLR9 agonists in vaccines and cancer therapy (Hurtado & Chen Au Peh, 2009).

Mammalian DNA Topoisomerase I Inhibitors : 1H-Benzimidazole derivatives, specifically targeting mammalian DNA topoisomerase I, have been synthesized and evaluated. Among these, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed potent inhibition, highlighting the potential of these compounds in pharmacological applications (Alpan, Gunes & Topçu, 2007).

Pharmacological Review of Chlorogenic Acid : Chlorogenic Acid (CGA) is a polyphenol with various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism makes it relevant for treating disorders like hepatic steatosis, cardiovascular disease, and diabetes (Naveed et al., 2018).

Degradation of Chlorophenols : Chlorophenols (CPs) are persistent environmental pollutants used in various industrial products. Bacterial degradation is considered an effective and eco-friendly method for removing CPs from the environment. This study reviews the biochemical and genetic basis of the degradation of CPs and their derivatives (Arora & Bae, 2014).

Eigenschaften

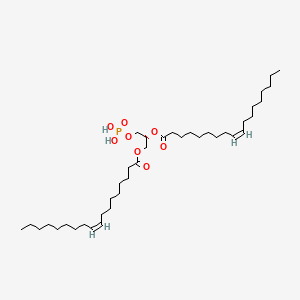

IUPAC Name |

2-[2-[(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFXJBQEWLCGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860115 | |

| Record name | (2-{[2-(Pyridine-4-carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(Pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid | |

CAS RN |

13410-86-1 | |

| Record name | Aconiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13410-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)

![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)

![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)

![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)